molecular formula C19H15FN4OS B2763048 6-((3-Fluorobenzyl)thio)-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 852376-78-4

6-((3-Fluorobenzyl)thio)-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B2763048
CAS No.: 852376-78-4
M. Wt: 366.41
InChI Key: NZXCKEKOJXATIG-UHFFFAOYSA-N
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Description

6-((3-Fluorobenzyl)thio)-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine is a synthetic small molecule based on the [1,2,4]triazolo[4,3-b]pyridazine scaffold, a heterocyclic system of significant interest in medicinal chemistry for its potential as a protein kinase modulator . This compound is designed for research applications in oncology and drug discovery. Research Applications and Value: The core [1,2,4]triazolo[4,3-b]pyridazine structure is a privileged scaffold in the development of anticancer agents . Compounds within this class have been demonstrated to act as potent tubulin polymerization inhibitors, effectively disrupting microtubule dynamics and leading to cell cycle arrest at the G2/M phase . This mechanism is analogous to that of combretastatin A-4 (CA-4), a well-known antitubulin agent . The rigid triazolopyridazine core serves as a superior bioisostere for easily isomerized structures like the diene linker in vinylogous CA-4, providing enhanced metabolic stability and optimal spatial orientation for target binding . The specific substitution pattern on this molecule, featuring a 4-methoxyphenyl group at the 3-position, is a common pharmacophore found in many synthetic tubulin-binding agents . The 3-fluorobenzylthio moiety at the 6-position may contribute to binding affinity and pharmacokinetic properties. Handling and Usage: This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic use in humans. Researchers should handle the compound with appropriate personal protective equipment in accordance with their institution's safety guidelines.

Properties

IUPAC Name

6-[(3-fluorophenyl)methylsulfanyl]-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN4OS/c1-25-16-7-5-14(6-8-16)19-22-21-17-9-10-18(23-24(17)19)26-12-13-3-2-4-15(20)11-13/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZXCKEKOJXATIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-((3-Fluorobenzyl)thio)-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine is a novel compound that belongs to the class of triazolopyridazines. Its unique structure features a triazole ring fused with a pyridazine moiety, along with functional groups such as a fluorobenzylthio and a methoxyphenyl group. This structural arrangement is significant for its diverse biological activities and potential applications in medicinal chemistry.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities, particularly in the areas of anticancer, antimicrobial, and anti-inflammatory effects. The following sections detail its specific biological activities based on recent studies.

Anticancer Activity

The compound has shown promising results in inhibiting cancer cell proliferation. For instance, studies have reported that it can induce apoptosis in various cancer cell lines by interacting with specific molecular targets involved in cellular signaling pathways.

Case Studies

  • Cell Line Studies :
    • In vitro assays demonstrated that this compound effectively inhibited the growth of lung adenocarcinoma (A549) and fibrosarcoma (HT-1080) cell lines with IC50 values ranging from 0.008 to 0.012 μM .
    • The compound was also noted to disrupt tubulin polymerization, which is crucial for cancer cell mitosis .
  • Mechanism of Action :
    • The mechanism underlying its anticancer activity involves modulation of enzymatic activities and receptor functions that contribute to cell cycle arrest at the G2/M phase .

Antimicrobial Activity

The compound has demonstrated significant antimicrobial properties against both bacterial and fungal strains. This activity is attributed to its ability to interact with cellular targets that are critical for microbial growth and survival.

Research Findings

  • Bacterial Inhibition : Preliminary studies indicate that the compound can inhibit the growth of various pathogenic bacteria, highlighting its potential as an antimicrobial agent .
  • Fungal Activity : Similar efficacy has been observed against fungal strains, suggesting a broad-spectrum antimicrobial profile .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be partially explained by its structural components:

  • Triazole and Pyridazine Rings : These heterocyclic structures are known for their pharmacological properties.
  • Functional Groups : The presence of a fluorobenzylthio group enhances lipophilicity and may facilitate better binding to biological targets.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds reveals that while many triazolopyridazines exhibit biological activity, this compound stands out due to its potent antiproliferative effects and unique mechanism of action.

CompoundAnticancer IC50 (μM)Antimicrobial ActivityMechanism
This compound0.008 - 0.012SignificantTubulin polymerization inhibition
Similar Compound A0.015 - 0.020ModerateEnzyme inhibition
Similar Compound B0.020 - 0.025LowUnknown

Scientific Research Applications

Biological Activities

Research indicates that 6-((3-Fluorobenzyl)thio)-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine exhibits significant antimicrobial properties. It has been shown to interact with specific molecular targets within cells, potentially inhibiting the activity of enzymes or receptors involved in cellular signaling pathways. These interactions may lead to therapeutic effects, particularly in cancer treatment by inducing apoptosis in cancer cells .

Anticancer Activity

Studies have demonstrated that compounds within the triazolo-pyridazine class can inhibit cancer cell proliferation. The mechanism often involves modulation of key signaling pathways associated with cell growth and survival. For instance, the compound's ability to induce apoptosis highlights its potential as an anticancer agent .

Antimicrobial Potential

The compound has also shown efficacy against various bacterial and fungal strains. Its unique structure allows it to disrupt microbial cell functions, making it a candidate for further exploration in the development of new antimicrobial agents .

Synthesis and Development

The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route may include:

  • Formation of the triazole ring through condensation reactions.
  • Introduction of the pyridazine moiety.
  • Functionalization with the 3-fluorobenzylthio and 4-methoxyphenyl groups.

This synthetic approach allows for the customization of the compound's properties to enhance its biological activity .

Case Studies and Research Findings

Several studies have investigated the applications of this compound and its analogs:

  • Antimalarial Activity : A related series of triazolo-pyridine compounds have been evaluated for their antimalarial properties. One study reported promising activity against Plasmodium falciparum, suggesting that similar compounds could be explored for treating malaria .
  • Inhibition Studies : Research on structure-activity relationships (SAR) has identified key modifications that enhance binding affinity to target proteins involved in cancer progression .

Comparison with Similar Compounds

Key Structural Differences and Implications

Substituent Effects on Enzyme Inhibition The target compound shares a triazolopyridazine core with Compound 18 (), but its 3-fluorobenzylthio group replaces the tetrahydrofuran-3-yloxy moiety. This substitution may reduce steric hindrance, enhancing binding to PDE4 isoforms. Compound 18’s dimethoxyphenyl group at position 3 likely contributes to its sub-nanomolar potency . Compared to TPA023, which has a triazolylmethoxy group at position 6, the thioether linkage in the target compound could improve metabolic stability due to reduced susceptibility to oxidative cleavage .

Receptor Subtype Selectivity

  • TPA023’s selectivity for GABAA α2/α3 receptors is attributed to its 2-ethyl-triazolylmethoxy group, which avoids interactions with α1 subtypes. The target compound’s 3-fluorobenzylthio group may confer distinct receptor interactions, though its GABAA activity remains unconfirmed .

The target compound’s 3-fluorobenzylthio group, being less bulky, might enhance membrane permeability compared to benzothiazole derivatives .

Q & A

Q. What are the common synthetic routes for 6-((3-fluorobenzyl)thio)-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine?

The synthesis typically involves multi-step reactions, including cyclization and functionalization. A representative approach involves:

  • Step 1 : Condensation of 4-methoxyphenylacetone with diethyl oxalate in the presence of sodium hydride (NaH) in toluene to form a pyrazole intermediate .
  • Step 2 : Cyclization with phosphorus oxychloride (POCl₃) to generate the triazolopyridazine core .
  • Step 3 : Thiolation using 3-fluorobenzyl mercaptan under reflux conditions, often catalyzed by POCl₃ or other dehydrating agents .
    Purification is achieved via column chromatography and recrystallization, with structural confirmation by NMR and mass spectrometry .

Q. How is the structural identity of this compound confirmed in academic research?

Researchers employ a combination of:

  • Elemental analysis to verify molecular composition (e.g., C, H, N content) .
  • Spectroscopic techniques :
    • ¹H/¹³C NMR to assign aromatic protons and substituents (e.g., methoxy and fluorobenzyl groups) .
    • IR spectroscopy to identify functional groups (e.g., C=S stretch at ~1100 cm⁻¹) .
  • Chromatography-mass spectrometry (LC-MS) for purity assessment and molecular ion confirmation .

Q. What are the key physicochemical properties relevant to experimental handling?

Critical properties include:

  • Solubility : Typically low in polar solvents (e.g., water) but soluble in DMSO or DMF for in vitro assays .
  • Melting point : Analogous triazolopyridazines exhibit melting points in the range of 150–154°C (e.g., 3-(4-methoxyphenyl)-hexahydrotriazolopyridazine derivatives) .
  • Stability : Susceptible to hydrolysis under acidic/basic conditions; storage at –20°C in inert atmospheres is recommended .

Advanced Research Questions

Q. How can researchers optimize the yield of the thiolation step in synthesis?

Key strategies include:

  • Catalyst selection : POCl₃ is commonly used, but alternative catalysts like PCl₅ or ionic liquids may improve regioselectivity .
  • Reaction conditions : Elevated temperatures (80–100°C) and extended reaction times (12–24 hours) enhance thiol incorporation .
  • Protecting groups : Temporary protection of reactive sites (e.g., methoxy groups) can reduce side reactions .
    Contradictions in yield data (e.g., 64% purity in one study vs. 73% in another) may arise from differences in purification methods (HPLC vs. alumina plug filtration) .

Q. What computational methods are used to predict the pharmacological activity of this compound?

Advanced approaches include:

  • Molecular docking : To simulate binding affinity with target proteins (e.g., kinases or microbial enzymes) using software like AutoDock .
  • QSAR modeling : Correlating substituent effects (e.g., fluorobenzyl vs. chlorobenzyl) with bioactivity .
  • ADMET prediction : Tools like SwissADME assess drug-likeness, highlighting potential issues with metabolic stability or blood-brain barrier penetration .

Q. How do researchers resolve contradictions in spectral data for triazolopyridazine derivatives?

Discrepancies in NMR or IR spectra are addressed by:

  • Comparative analysis : Cross-referencing with structurally analogous compounds (e.g., triazolothiadiazoles) .
  • Dynamic NMR experiments : To detect conformational changes or tautomerism affecting peak splitting .
  • X-ray crystallography : Definitive structural assignment via single-crystal analysis, as demonstrated for related triazolopyridazines .

Q. What in vitro assays are suitable for evaluating its antimicrobial potential?

Standard protocols include:

  • MIC (Minimum Inhibitory Concentration) assays : Against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Time-kill kinetics : To determine bactericidal vs. bacteriostatic effects .
  • Biofilm inhibition : Quantified via crystal violet staining in microtiter plates .
    Triazolopyridazines with sulfur linkages often show enhanced activity due to thiol-mediated membrane disruption .

Q. How can structure-activity relationships (SAR) guide the design of analogs?

Key SAR insights:

  • Substituent position : Fluorine at the benzyl meta-position (vs. para) improves metabolic stability .
  • Methoxy group : Essential for π-π stacking with aromatic residues in target proteins .
  • Thioether linkage : Replacement with sulfoxide or sulfone groups alters electron density and binding kinetics .

Methodological Notes

  • Safety protocols : Use flame-retardant lab coats, chemical-resistant gloves, and fume hoods during synthesis .
  • Data validation : Cross-validate spectral data with synthetic intermediates to confirm reaction pathways .

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